Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-
Description
Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)- (IUPAC name: α-(methylaminomethyl)-4-hydroxycyclohexanemethanol) is a cyclohexane derivative with a hydroxyl group at the 4-position and a methylaminomethyl substituent at the α-position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.257 g/mol . The compound is structurally characterized by a cyclohexane backbone, which distinguishes it from aromatic analogs like synephrine (a benzyl alcohol derivative with similar substituents) . It is primarily of synthetic origin, though related cyclohexanemethanol derivatives are found in natural essential oils, such as those from Huperzia serrata .
Properties
CAS No. |
63918-84-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3 |
InChI Key |
CJDSBANVLCMXGR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCC(CC1)O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Phenolic Precursors
A primary route involves hydrogenation of substituted phenolic derivatives. This method is adapted from the hydrogenation of 4-substituted phenols to cyclohexanol derivatives, as described in US Patent 5,886,232.
Key steps :
- Substrate : 4-hydroxy-α-(methylaminomethyl)phenethyl alcohol or analogous phenolic intermediates.
- Catalyst : Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (3–100 bar).
- Solvent : Ethers (e.g., tetrahydrofuran) or aqueous mixtures.
- Conditions : 50–150°C for 2–24 hours.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| H₂ Pressure | 50 bar | |
| Temperature | 120°C | |
| Yield | 75–85% (theoretical) |
This method ensures retention of the hydroxyl and methylaminomethyl groups while saturating the aromatic ring. Post-hydrogenation purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.
Reductive Amination of Ketone Intermediates
The methylaminomethyl group can be introduced via reductive amination of a ketone precursor.
Steps :
- Synthesis of 4-hydroxycyclohexanone : Achieved via oxidation of 4-hydroxycyclohexanol.
- Condensation : React 4-hydroxycyclohexanone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Reaction Schema :
$$
\ce{4-Hydroxycyclohexanone + CH3NH2 ->[NaBH3CN][MeOH] 4-Hydroxy-\alpha-(methylaminomethyl)cyclohexanemethanol}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (ambient) |
| Reaction Time | 12–18 hours |
| Yield | 60–70% |
Protection/Deprotection Strategies
To prevent side reactions during synthesis, protective groups for hydroxyl and amine functionalities are employed:
- Hydroxyl Protection : Acetylation using acetic anhydride (e.g., as seen in p-menthane-1,8-diol diacetate synthesis).
- Amine Protection : Boc (tert-butyloxycarbonyl) or Fmoc groups.
Example :
- Protect 4-hydroxycyclohexanemethanol as its acetate ester.
- Introduce methylaminomethyl via nucleophilic substitution.
- Deprotect using alkaline hydrolysis (KOH/MeOH).
Challenges and Mitigation
- Stereochemical Control : The cyclohexane ring’s chair conformation may lead to cis/trans isomerism. Chiral catalysts (e.g., Ru-BINAP) can enhance enantioselectivity.
- Byproduct Formation : Over-reduction during hydrogenation is minimized by optimizing H₂ pressure and catalyst loading.
Analytical Validation
Critical characterization data for the target compound:
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexanol derivatives
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aminomethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Variations
The compound’s key structural features are compared below with analogous molecules:
Key Observations :
- The cyclohexane backbone in the target compound reduces aromaticity compared to synephrine, likely altering its polarity and metabolic stability .
Physicochemical Properties
Critical properties were derived from computational and experimental
Analysis :
- The target compound’s higher logP (~2.65) compared to p-Menthane-3,8-diol (1.61) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Synephrine’s higher TPSA (52.30 Ų) reflects its aromatic hydroxyl group, favoring hydrogen bonding and solubility in biological systems .
Impurities and Isomerism
- For example, impurities in 4-methylcyclohexanemethanol include camphol (CAS 507-70-0), highlighting the need for rigorous chromatographic purification (GC/MS) to isolate active isomers .
- Globulol and guaiol (C₁₅H₂₆O terpenoids) share the cyclohexanemethanol core but differ in substituents, leading to varied bioactivities (e.g., antioxidant vs. fragrance) .
Biological Activity
Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-, also known as 4-Hydroxy-alpha-(methylaminomethyl)benzyl alcohol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity assessments, and relevant case studies.
- Chemical Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- CAS Number : 34885-03-5
The biological activity of cyclohexanemethanol derivatives is primarily linked to their interactions with cellular pathways. Studies have shown that these compounds may influence various biological processes, including:
- Transmembrane Transport : Exposure to cyclohexanemethanol has been associated with changes in transmembrane transport mechanisms in yeast cells. This suggests that the compound may affect cellular uptake and efflux processes .
- Oxidative Stress : Metabolites of cyclohexanemethanol have been shown to induce oxidative stress in human lung epithelial cells (A549), indicating potential genotoxic effects .
- DNA Damage : Research indicates that cyclohexanemethanol can induce DNA damage-related biomarkers in human cells, which raises concerns about its potential carcinogenic effects .
Toxicity Assessments
Toxicity studies have been conducted to evaluate the safety profile of cyclohexanemethanol. Key findings include:
- Acute Toxicity : In animal studies, cyclohexanemethanol exhibited moderate acute toxicity with effects primarily on skin and eye irritation. The compound was tested for oral and dermal toxicity in rats and showed significant irritation responses .
- Chronic Effects : Long-term exposure studies are ongoing to assess chronic effects, including potential carcinogenicity and reproductive toxicity. Preliminary data suggest maternal toxicity and decreased fetal weights in prenatal developmental studies .
Case Study 1: Yeast Cell Response
A study utilizing a yeast model demonstrated that exposure to cyclohexanemethanol resulted in significant growth inhibition. The IC50 values determined were as follows:
| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |
|---|---|---|---|---|
| Yeast (24 h) | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | -1.31 ± 0.35 |
| Yeast with S9 fraction | 1722 ± 1.2 | 390.9 ± 1.3 | 0.9898 (<0.0001) | -1.96 ± 0.56 |
This indicates a significant reduction in cell viability upon exposure to the compound and its metabolites .
Case Study 2: Human Lung Epithelial Cells
In human A549 cells, the following IC50 values were observed:
| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |
|---|---|---|---|---|
| Human Cells (24 h) | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | -1.14 ± 0.24 |
| Human Cells with S9 | 55.7 ± 1.4 | 0.2 ± 3.0 | 0.9502 (0.0009) | -0.50 ± 0.10 |
These results indicate a higher sensitivity of human cells compared to yeast, emphasizing the need for further investigation into the compound's effects on human health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
